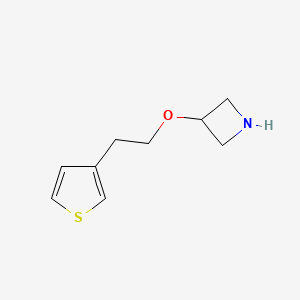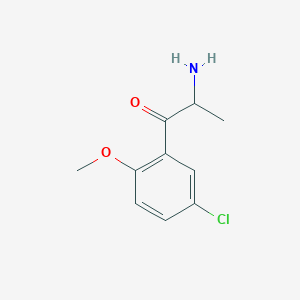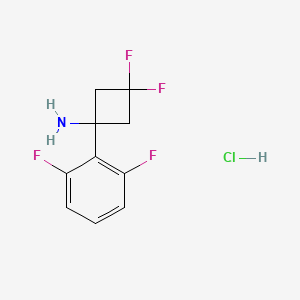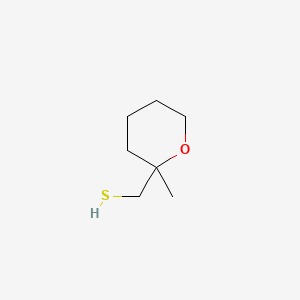![molecular formula C9H14O2 B13618670 [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . . This compound features a tetrahydropyran ring substituted with a propynyl group and a methanol group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl halides.
Addition of the Methanol Group: The methanol group is usually introduced through a reduction reaction, where an appropriate precursor is reduced to form the alcohol.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The propynyl group can be reduced to form a propyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [4-(Prop-2-yn-1-yl)oxan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol: can be compared with similar compounds such as:
Tetrahydropyran-4-methanol: Lacks the propynyl group, making it less reactive in certain chemical reactions.
Propargyl alcohol: Lacks the tetrahydropyran ring, resulting in different chemical properties and applications.
The uniqueness of This compound lies in its combination of the tetrahydropyran ring, propynyl group, and methanol group, which provides a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(4-prop-2-ynyloxan-4-yl)methanol |
InChI |
InChI=1S/C9H14O2/c1-2-3-9(8-10)4-6-11-7-5-9/h1,10H,3-8H2 |
Clave InChI |
QIJGVKBFAYOTCF-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1(CCOCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)




![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)



![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)

